molecular formula C25H24N2O3 B2595232 2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(p-tolyl)acetamide CAS No. 850905-51-0

2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(p-tolyl)acetamide

Cat. No.: B2595232
CAS No.: 850905-51-0
M. Wt: 400.478
InChI Key: VLHFXGKNBWXFNE-UHFFFAOYSA-N
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Description

2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(p-tolyl)acetamide is a synthetic organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a tetrahydroisoquinoline core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation of a benzylamine with an aldehyde.

    Oxidation: The resulting tetrahydroisoquinoline is then oxidized to introduce the oxo group.

    Acylation: The oxo-tetrahydroisoquinoline is acylated with p-tolyl acetic acid to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline derivatives.

    Reduction: Reduction reactions may convert the oxo group to a hydroxyl group.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Hydroxy-tetrahydroisoquinoline derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer or neurological disorders.

    Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, isoquinoline derivatives can interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or bind to receptor sites, altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(phenyl)acetamide
  • 2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(m-tolyl)acetamide

Uniqueness

The presence of the p-tolyl group in 2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(p-tolyl)acetamide may confer unique properties such as increased lipophilicity, which can affect its biological activity and pharmacokinetics compared to similar compounds.

Properties

IUPAC Name

2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c1-18-10-12-20(13-11-18)26-24(28)17-30-23-9-5-8-22-21(23)14-15-27(25(22)29)16-19-6-3-2-4-7-19/h2-13H,14-17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHFXGKNBWXFNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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